molecular formula C24H18N2O6 B6063768 Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Cat. No.: B6063768
M. Wt: 430.4 g/mol
InChI Key: ZDJZALPOIKVWRR-UHFFFAOYSA-N
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Description

Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a phthalimide moiety through an acetamidophenoxy group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multiple steps, including esterification, amidation, and coupling reactions. One common method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate The final step involves the coupling of the acetamidophenoxy group to the phthalimide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-acetamidophenoxy)methyl]benzoate
  • Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate
  • Methyl 3-[(3,5-dimethylphenoxy)acetyl]amino)benzoate

Uniqueness

Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzoate ester, phthalimide, and acetamidophenoxy groups makes it a versatile compound with diverse applications .

Properties

IUPAC Name

methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-14(27)25-16-6-4-8-18(12-16)32-19-9-10-20-21(13-19)23(29)26(22(20)28)17-7-3-5-15(11-17)24(30)31-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJZALPOIKVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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